7-Hydroxyoct-1-en-3-one
Description
7-Hydroxyoct-1-en-3-one is an aliphatic hydroxy ketone featuring a hydroxyl group at position 7, a conjugated enone system (C1–C2 double bond), and a ketone at position 3. Its structure confers unique physicochemical properties, such as polarity from the hydroxyl group and reactivity from the α,β-unsaturated ketone.
Properties
CAS No. |
51270-07-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7-hydroxyoct-1-en-3-one |
InChI |
InChI=1S/C8H14O2/c1-3-8(10)6-4-5-7(2)9/h3,7,9H,1,4-6H2,2H3 |
InChI Key |
GCQKSUBRRRYFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)C=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
Key compounds for comparison (based on evidence):
7-Chloro-7-methyl-3-methyleneoct-1-ene (CAS 26492-09-1, )
5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone (FDB011318, )
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Insights |
|---|---|---|---|
| 7-Hydroxyoct-1-en-3-one (hypothetical) | C₈H₁₄O₂ | Hydroxyl (C7), α,β-unsaturated ketone (C1–C3) | Susceptible to keto-enol tautomerism, Michael additions |
| 7-Chloro-7-methyl-3-methyleneoct-1-ene | C₉H₁₃Cl | Chloro (C7), methyl (C7), terminal alkene (C1) | Electrophilic substitution (Cl), alkene reactivity |
| 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | C₂₁H₂₄O₃ | Aromatic rings, methoxy (C5), ketone (C3) | Aromatic stabilization, electron-donating effects (methoxy) |
Key observations :
- Polarity : The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to the chloro and methyl groups in 7-chloro-7-methyl-3-methyleneoct-1-ene .
- Reactivity : The α,β-unsaturated ketone in this compound enables conjugate additions, contrasting with the electrophilic chlorination and alkene reactions in ’s compound.
- Aromatic vs.
Yield comparison :
- reports ~80% yields for pyrrolidinone derivatives using sodium amalgam reduction . Similar efficiency might be expected for this compound if analogous steps are employed.
Physicochemical Properties (Inferred)
Table 2: Hypothetical Property Comparison
| Property | This compound | 7-Chloro-7-methyl-3-methyleneoct-1-ene | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone |
|---|---|---|---|
| Boiling Point | High (due to -OH) | Moderate (non-polar substituents) | Very high (aromatic mass) |
| Solubility | Polar solvents (e.g., H₂O, MeOH) | Non-polar solvents (e.g., hexane) | Moderate (balanced by aryl groups) |
| Stability | Keto-enol tautomerism | Stable (alkyl/Cl substituents) | Stabilized by resonance (aryl) |
Notes:
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